molecular formula C9H11N3O B1418982 N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide CAS No. 1156159-15-7

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Cat. No.: B1418982
CAS No.: 1156159-15-7
M. Wt: 177.2 g/mol
InChI Key: JQXNDJCGNFXPDK-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (CAS 1156159-15-7) is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . It is classified as a heterocyclic building block, a category of reagents prized in medicinal and organic chemistry for constructing more complex, biologically active molecules . The pyrimidine core is a privileged scaffold in therapeutics, naturally found in nucleic acids and vitamin B1, and is a common structural feature in compounds with a wide range of biological activities . This specific molecule features a prop-2-enamide (acrylamide) group attached to the 2-position of a 4,6-dimethylpyrimidine ring, a structure that offers potential for further chemical modification and incorporation into larger molecular libraries. Researchers utilize such pyrimidine derivatives in the development of novel substances for various applications, including as potential anticancer agents, given that similar diaryl-substituted pyrimidines have shown high binding affinity to oncology targets like PIK3γ in molecular docking studies . The compound is provided with a typical purity of 95% and is intended for research and development purposes only . It is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNDJCGNFXPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide has been explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown activity against breast cancer cells in vitro, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)20.0

Biochemical Probes

The compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to inhibit specific enzymes involved in metabolic pathways makes it valuable for understanding biochemical processes.

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition suggests potential applications in developing new antibacterial agents.

Material Science

In material science, this compound is utilized as a precursor for synthesizing novel polymers and materials with specific properties.

  • Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating pyrimidine derivatives into polymer matrices can improve their performance in various applications.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 2: Antibacterial Properties

Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, indicating strong efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Sulfonamide Derivatives

Example :

  • 4-(1-Acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5ME-AC) Activity: Inhibits HIV integrase enzymatic activity but exhibits cytotoxicity in MT-4 cells (EC₅₀ > CC₅₀) . Structural Differences: Replaces acrylamide with a sulfonamide (-SO₂NH-) linker and adds an indole-derived substituent.

Substituted Acrylamide Derivatives

Example :

  • 3-(4-Chloro-3-nitrophenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (CID 924613) Structural Differences: Substitutes the acrylamide’s terminal hydrogen with a chloro-nitro-phenyl group. Impact: Electron-withdrawing substituents (Cl, NO₂) may enhance electrophilicity, altering reactivity or target binding compared to the parent compound .

Heterocyclic Amine Derivatives

Example :

  • N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Structural Differences: Replaces acrylamide with a benzimidazole ring. Impact: Forms intramolecular N–H⋯N hydrogen bonds, stabilizing the crystal lattice.

Sulfamoyl-Linked Acrylamides

Example :

  • (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide (STK038257) Structural Differences: Combines acrylamide with a sulfamoyl (-NHSO₂-) bridge and a furan substituent. Impact: Molecular weight rises to 398.44 g/mol.

Pivalamide Derivatives

Example :

  • N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
    • Structural Differences : Incorporates a bulky tert-butyl (pivalamide) group.
    • Impact : Increased steric hindrance may enhance metabolic stability but reduce aqueous solubility due to hydrophobicity .

Comparative Analysis Table

Compound Class Example Molecular Weight (g/mol) Key Structural Features Biological Activity Toxicity/Stability Considerations
Parent Acrylamide N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide 177.2 Acrylamide + pyrimidine Not reported Unknown; requires handling precautions
Sulfonamide Derivatives SPIII-5ME-AC ~450 Sulfonamide + indole substituent HIV integrase inhibition High cytotoxicity (EC₅₀ > CC₅₀)
Substituted Acrylamides CID 924613 336.7 Chloro-nitro-phenyl substitution Not reported Likely reactive due to NO₂ group
Heterocyclic Amines Benzimidazole derivative 239.3 Benzimidazole ring Not reported Stable hydrogen-bonded dimers
Sulfamoyl-Linked Acrylamides STK038257 398.4 Sulfamoyl bridge + furan Intermediate for bioactive compounds Requires safety handling

Key Findings

  • Activity vs. Toxicity : Sulfonamide derivatives (e.g., SPIII-5ME-AC) show targeted enzyme inhibition but suffer from cytotoxicity, limiting therapeutic utility .
  • Structural Flexibility : The acrylamide core allows diverse substitutions (e.g., furan, nitro groups), enabling tuning of electronic and steric properties .
  • Hydrogen Bonding : Pyrimidine and amide groups facilitate intermolecular interactions, influencing crystallization and stability .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3OC_9H_{11}N_3O. Its structure features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a prop-2-enamide side chain. The unique structural characteristics contribute to its biological properties.

This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of signaling pathways. It has been investigated for its role as an inhibitor of sirtuin enzymes, particularly SIRT2, which is implicated in several cellular processes including metabolism, cell cycle regulation, and apoptosis.

Inhibition of SIRT2

Research indicates that this compound may act as a selective inhibitor of SIRT2. SIRT2 plays a critical role in cancer biology by regulating the acetylation status of proteins involved in cell proliferation and survival. Inhibition of SIRT2 has been shown to increase acetylation levels of α-tubulin, leading to enhanced apoptosis in cancer cells .

Biological Activity Summary

The biological activities associated with this compound include:

  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells .
    • It has been shown to induce apoptosis in these cells through mechanisms involving SIRT2 inhibition.
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is needed to elucidate these effects fully.

Case Studies and Research Findings

A notable study focused on the optimization of compounds targeting SIRT2 led to the identification of derivatives with enhanced potency. Among these derivatives, this compound exhibited promising results with an IC50 value indicating effective inhibition of SIRT2 activity .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialPotential activity against bacteria
SIRT2 InhibitionIncreases acetylation of α-tubulin

Future Directions

The research surrounding this compound is still evolving. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the pathways affected by SIRT2 inhibition.
  • Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling 4,6-dimethylpyrimidin-2-amine with acryloyl chloride or its derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-N-(substituted)acetamide with thiolated pyrimidine intermediates (e.g., 2-thio-4,6-dimethylpyrimidine) under reflux in polar aprotic solvents like DMF or acetonitrile .
  • Catalytic optimization : Use of K₂CO₃ as a base to deprotonate the amine and facilitate coupling, with temperatures maintained at 80–100°C for 8–12 hours .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol to isolate the product.

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

Starting MaterialReagent/ConditionsYield (%)Reference
2-thio-4,6-dimethylpyrimidine2-chloroacetamide, K₂CO₃, DMF, 100°C72
4,6-dimethoxypyrimidin-2-amineMethyl 2-chloropropanoate, K₂CO₃, DMF68

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign pyrimidine protons (δ 6.8–7.2 ppm for C-H groups) and acrylamide carbonyl (δ 165–170 ppm). Aromatic protons in the pyrimidine ring appear as singlets due to symmetry .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 206.1).

Q. How can solubility and stability be experimentally determined for this compound in biological buffers?

Methodological Answer:

  • Solubility screening : Use shake-flask method with HPLC-UV quantification across solvents (e.g., DMSO, PBS, ethanol).
  • pH stability : Incubate at pH 3–9 (37°C, 24 hrs) and monitor degradation via LC-MS.
  • Calculated properties : LogD (2.56 at pH 7.4) and polar surface area (29.1 Ų) predict moderate membrane permeability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry, and what software tools are recommended?

Methodological Answer:

  • Data collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K .
  • Structure refinement : SHELXL-97 for least-squares refinement with anisotropic displacement parameters for non-H atoms. Restraints applied to manage disorder in the acrylamide group .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagram analysis .

Q. Table 2: Crystallographic Refinement Parameters for Pyrimidine Derivatives

CompoundSpace GroupR FactorResolution (Å)Reference
N-(4,6-dimethylpyrimidin-2-yl)benzimidazol-2-amineP10.0440.75
Analogous acetamide derivativeP2₁/c0.0680.84

Q. How are contradictory crystallographic data (e.g., anomalous thermal motion) resolved in pyrimidine-based structures?

Methodological Answer:

  • Displacement analysis : Apply SHELXL restraints to U<sup>iso</sup> values for atoms showing abnormal thermal motion. For example, constrain methyl groups to isotropic models .
  • Twinning detection : Use PLATON to check for twinning ratios and refine using HKLF5 data in SHELXL .
  • Hydrogen bonding : Validate intermolecular interactions (e.g., N-H⋯N) via Mercury software to ensure geometric consistency .

Q. What computational strategies predict dimerization or polymerization pathways under thermal stress?

Methodological Answer:

  • DFT calculations : Optimize transition states for acrylamide dimerization (e.g., Michael addition) at the B3LYP/6-31G(d) level.
  • Molecular dynamics (MD) : Simulate bulk behavior in LAMMPS under varying temperatures (300–500 K) to assess aggregation trends.
  • Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites prone to cross-linking .

Q. How can discrepancies between experimental and computational spectroscopic data be reconciled?

Methodological Answer:

  • Vibrational analysis : Compare experimental IR peaks with Gaussian-calculated spectra (e.g., B3LYP/6-311++G(d,p)) after scaling frequencies by 0.961 .
  • NMR chemical shifts : Apply gauge-including atomic orbital (GIAO) method in Gaussian to predict shifts, adjusting for solvent effects (e.g., IEFPCM model for DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
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N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

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